molecular formula C13H13ClN2 B2889298 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole CAS No. 123345-76-6

3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole

Cat. No.: B2889298
CAS No.: 123345-76-6
M. Wt: 232.71
InChI Key: JZQCNZOQBXKTDJ-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a cyclopentane derivative, followed by chloromethylation. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and chloromethylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: Further cyclization can lead to more complex fused ring systems

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms .

Scientific Research Applications

3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and fused ring systems such as:

Uniqueness

What sets 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole apart is its fused ring structure, which imparts unique electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of compounds with specific biological activities and material properties .

Properties

IUPAC Name

3-(chloromethyl)-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-9-12-11-7-4-8-13(11)16(15-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQCNZOQBXKTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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